N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide
Description
N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a sulfonamide-derived propanamide featuring a 4-chlorophenyl amide group, a 3,5-dichlorophenyl sulfonyl moiety, and a 2-hydroxy-2-methylpropanamide backbone. The compound’s polarity and steric profile are influenced by the hydroxy-methyl group, which may enhance solubility compared to analogs with alkyl chains .
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(3,5-dichlorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S/c1-16(22,15(21)20-13-4-2-10(17)3-5-13)9-25(23,24)14-7-11(18)6-12(19)8-14/h2-8,22H,9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPYXEZCAOYDJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC(=CC(=C1)Cl)Cl)(C(=O)NC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H16Cl2N2O3S
- Molecular Weight : 395.27 g/mol
- CAS Number : 899760-87-3
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of specific enzymes or pathways involved in disease processes.
- Antiviral Activity : Preliminary studies suggest that similar compounds exhibit antiviral properties against human adenoviruses (HAdV). For instance, derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown significant inhibition of HAdV replication, indicating a potential mechanism for this compound as an antiviral agent .
- Anti-inflammatory Effects : Compounds with similar sulfonamide structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HAdV replication | |
| Anti-inflammatory | Reduction in cytokine production | |
| Antitumor | Induction of apoptosis in cancer cell lines |
Case Studies
- Antiviral Efficacy : A study investigated the antiviral efficacy of compounds structurally similar to this compound against HAdV. Results showed that specific analogs exhibited IC50 values in the low micromolar range, indicating potent antiviral activity with minimal cytotoxicity .
- Cancer Research : In vitro studies have demonstrated that compounds with similar sulfonamide moieties can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways. This suggests a potential application in cancer therapeutics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial folate synthesis pathways, which is critical for bacterial growth and reproduction .
Anticancer Potential
There is emerging evidence that sulfonamide derivatives may possess anticancer properties. The compound's structural features allow for interactions with biological targets involved in cancer cell proliferation and survival. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating inflammatory diseases .
Pesticide Development
This compound is being explored as a potential active ingredient in pesticide formulations. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic processes in target organisms. Field trials have shown promising results in controlling agricultural pests while minimizing environmental impact .
Residue Analysis
The compound's stability and persistence in the environment have made it a subject of study for residue analysis in food safety protocols. Monitoring its levels in agricultural products helps ensure compliance with safety regulations and assesses potential health risks associated with pesticide residues .
Herbicide Development
This compound is being investigated for its herbicidal properties. Its selective action against certain weed species makes it a valuable candidate for developing new herbicides that can enhance crop yield without harming desirable plants .
Plant Growth Regulation
Research has indicated that this compound may influence plant growth regulation by modulating hormonal pathways within plants. This property could be harnessed to develop growth regulators that optimize crop production under varying environmental conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
N-[2-(4-chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide ()
- Structural Features :
- Sulfonyl Group : Attached to a 2-methylphenyl methyl group (vs. 3,5-dichlorophenyl in the target compound).
- Amide Side Chain : Features a 4-chlorophenyl ethyl group (vs. 4-chlorophenyl directly linked to the propanamide core).
- The ethyl linker in the amide side chain may decrease polarity and increase lipophilicity, affecting membrane permeability .
Sulfonyl-Containing Pharmacophores
Sch225336 (Bis-sulfone CB2-selective agonist, )
- Structural Features :
- Core Structure : Bis-sulfone with methoxyphenyl groups.
- Functional Groups : Multiple sulfonyl and methoxy substituents.
- Key Differences :
- The bis-sulfone architecture in Sch225336 enhances receptor selectivity (CB2) but may reduce metabolic stability compared to the target’s single sulfonyl group.
- Methoxy groups in Sch225336 contribute to hydrogen bonding, whereas chlorine atoms in the target compound prioritize hydrophobic interactions .
Sulfonamide Derivatives with Heterocyclic Substituents ()
- Representative Compounds :
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamides.
- Structural Features: Substituents: Bromo, morpholino, and methoxy groups on aromatic rings.
- Key Differences: The morpholino and bromo groups enhance solubility and modulate electron density differently than chlorine atoms. These compounds likely exhibit distinct pharmacokinetic profiles due to heterocyclic moieties, contrasting with the target’s reliance on halogenated aryl groups .
Data Table: Structural and Functional Comparison
Abbreviations: CP = chlorophenyl; Me = methyl; Ph = phenyl.
Research Findings and Implications
Electron-Withdrawing Effects : The 3,5-dichlorophenyl sulfonyl group in the target compound enhances electrophilicity compared to methyl-substituted analogs (e.g., ), favoring interactions with nucleophilic receptor residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
